

# A Comparative Guide to the Environmental Risks of Olivine Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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**Olivine**, a magnesium iron silicate mineral, is gaining significant attention for its potential role in carbon dioxide removal through enhanced weathering. However, its large-scale application in various environments, including terrestrial soils and coastal ecosystems, necessitates a thorough understanding of the associated environmental risks. This guide provides an objective comparison of the environmental risks associated with different **olivine** applications, supported by experimental data and detailed methodologies.

## Key Environmental Risk Factors

The primary environmental concerns associated with the application of **olivine** revolve around two main factors: the leaching of heavy metals, particularly nickel, and significant alterations in the pH of soil and water.

- **Heavy Metal Contamination:** **Olivine** ores naturally contain trace amounts of heavy metals, with nickel being the most abundant.[1] The dissolution of **olivine** during weathering processes can release these metals into the surrounding environment, posing a potential risk to local ecosystems.[1]
- **pH Alteration:** The weathering of **olivine** is a process that consumes protons, leading to an increase in the pH and alkalinity of the surrounding soil or water.[2][3] While this can be beneficial in counteracting soil and ocean acidification, rapid or excessive pH changes can negatively impact native flora and fauna.

## Quantitative Comparison of Environmental Risks

The following tables summarize quantitative data from various studies on the key environmental risks associated with different **olivine** applications.

Table 1: Nickel (Ni) Leaching from **Olivine** Applications

Application Type	Olivine Dose	Experimental Setting	Measured Nickel Concentration	Key Findings	Citation(s)
Terrestrial Enhanced Weathering	204,000 kg ha <sup>-1</sup>	Pot experiment with ryegrass	Bioavailable Ni in soil: 1.38 mg kg <sup>-1</sup>	Olivine application increased bioavailable nickel in the soil. No negative impact on plant growth was observed at this concentration.	[3]
Terrestrial Enhanced Weathering	Not specified	Field trial	Pore water Ni: Elevated, but 96% of measurements below analytical reporting limit.	Most nickel is released from the ultrafine fraction shortly after application. No chronic toxic risks were indicated based on calculated No-Effect Concentrations.	[4]

Coastal Enhanced Weathering	0.059–1.4 kg m <sup>-2</sup> of seabed	Guideline derivation based on EQS	Seawater Ni: Guideline of 0.147 µM	Benthic organisms are at the highest risk. The permissible olivine application is limited by existing environmenta l quality standards for nickel in sediment.	[5][6]
Industrial Wastewater Treatment	0.3 g/L (powdered), 0.5 g/L (granulated)	Batch metal removal experiment	>90% removal of initial Ni (1500 µg/L)	Olivine effectively removes nickel and other heavy metals from industrial wastewater, primarily through precipitation at increased pH.	[7]

Table 2: Impact of **Olivine** Applications on Soil and Water pH

Application Type	<b>Olivine</b> Dose	Experimental Setting	Initial pH	Final pH	Key Findings	Citation(s)
Terrestrial Enhanced Weathering	204,000 kg ha <sup>-1</sup>	Pot experiment with ryegrass	4.89 (soil)	5.96 (soil)	<b>Olivine</b> application significantly increased soil pH, with the effect increasing with higher doses.	[2][3]
Terrestrial Enhanced Weathering	Not specified	Field trial	Not specified	Increased by 0.2 to 0.5 units	The	

release of alkaline products from **olivine** weathering led to a measurable increase in soil pH over the two-year experiment. [\[\[4\]\[8\]](#) | | Terrestrial Enhanced Weathering | 29.43 g in soil core | Soil column experiment (32°C) | Not specified | Increased in effluent | The pH of the effluent from the **olivine**-treated column was higher than the control, indicating proton consumption during weathering. [\[\[9\]](#) | | Industrial Wastewater Treatment | 0.3 g/L (powdered), 0.5 g/L (granulated) | Batch metal removal experiment | ~7 | up to 10 | **Olivine** dissolution caused a significant increase in pH, which was directly linked to the removal of heavy metals from the solution. [\[\[7\]](#) |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of **olivine**'s environmental risks.

### Pot Experiment for Terrestrial Applications

This protocol is based on the methodology used in studies assessing the effect of **olivine** on soil and plant growth.[\[6\]\[10\]](#)

- Soil and **Olivine** Preparation:
  - Collect soil from the target environment (e.g., arable field). Air-dry and sieve the soil to a uniform consistency.
  - Characterize the initial soil properties, including pH, organic matter content, and baseline nutrient and heavy metal concentrations.
  - Obtain finely ground **olivine** powder. Characterize its elemental composition, particularly the nickel content.
- Experimental Setup:
  - Use pots of a standardized size (e.g., 10-liter PVC pots).
  - Create a series of treatments with varying doses of **olivine** mixed into the soil. Include a control group with no **olivine** and potentially a positive control with a soluble magnesium

source like kieserite.

- Thoroughly mix the **olivine** with the soil for each treatment group and fill the pots.
- Planting and Growth Conditions:
  - Sow seeds of a suitable indicator plant (e.g., perennial ryegrass, *Lolium perenne*).
  - Maintain the pots in a controlled environment (greenhouse) with standardized watering, light, and temperature conditions.
- Data Collection and Analysis:
  - Periodically harvest the plant biomass. Measure fresh and dry weight.
  - Analyze plant tissues for nutrient uptake and heavy metal accumulation (e.g., Ni).
  - At the end of the experiment, collect soil samples from each pot.
  - Analyze the soil for changes in pH, and the bioavailability of key elements, including magnesium and nickel.
  - Estimate the **olivine** weathering rate based on a magnesium balance or by comparison with the soluble magnesium treatment.[\[6\]](#)

## Soil Column Leaching Experiment

This protocol is designed to simulate the movement of leachates through a soil profile and is adapted from standard environmental testing guidelines.[\[7\]](#)[\[11\]](#)[\[12\]](#)

- Column Preparation:
  - Use glass columns of a standardized length (e.g., 30 cm).
  - Pack the columns with air-dried and sieved soil to a uniform density.
- Saturation and Equilibration:
  - Saturate the soil columns with a solution mimicking artificial rain (e.g., 0.01M CaCl<sub>2</sub>).

- Allow the columns to drain and equilibrate.
- **Olivine Application and Leaching:**
  - Apply a defined amount of **olivine** to the surface of the soil in the treatment columns.
  - Initiate a continuous or intermittent flow of the artificial rain solution through the columns at a constant rate.
  - Collect the leachate that percolates through the columns at regular intervals over a set period (e.g., 48 hours or longer).
- **Sample Analysis:**
  - Analyze the collected leachate fractions for pH, alkalinity, and the concentration of dissolved elements, including magnesium, silicon, and nickel.
  - At the end of the experiment, section the soil columns into segments (e.g., every 6 cm).
  - Analyze each soil segment for the remaining **olivine** content and the concentration of leached substances.

## Sequential Extraction of Heavy Metals from Soil

Sequential extraction procedures, such as the BCR (Community Bureau of Reference) or Tessier methods, are used to determine the different forms or "fractions" in which heavy metals exist in the soil, providing insights into their mobility and bioavailability.<sup>[3][5][13][14][15][16][17]</sup>

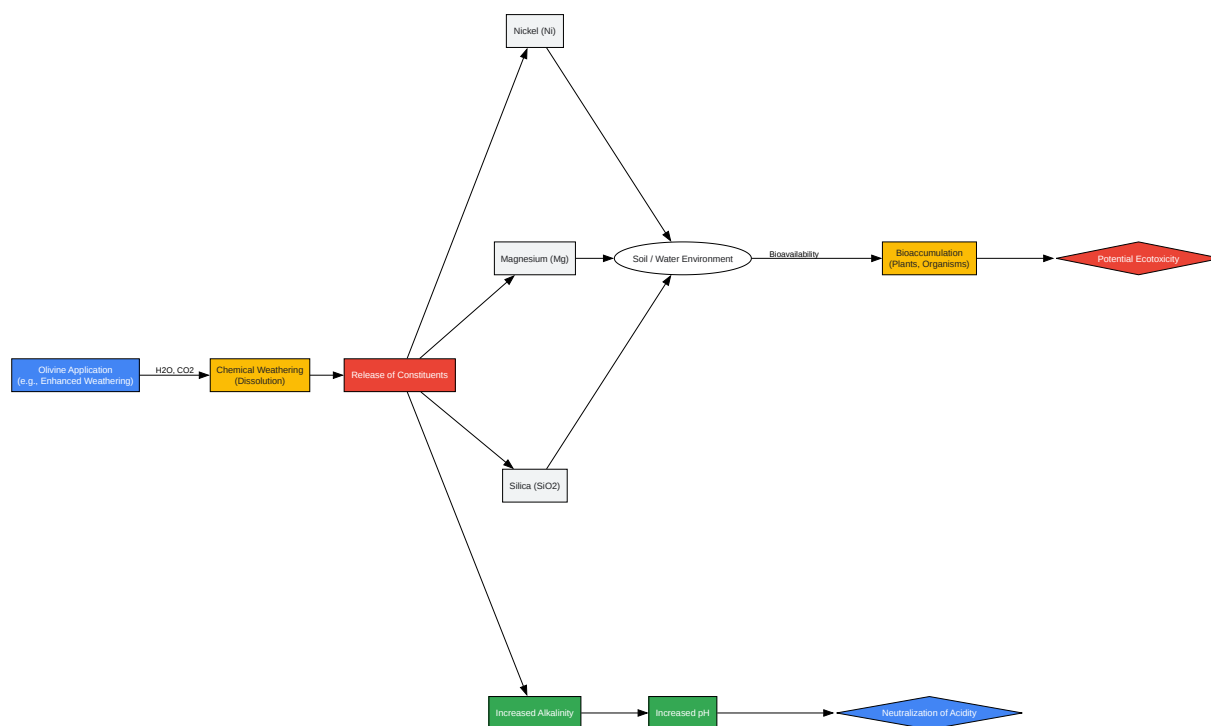
- **Fraction 1: Acid Soluble/Exchangeable:**
  - Extract a soil sample with a weak acid (e.g., 0.11 M acetic acid). This fraction represents metals that are weakly adsorbed and readily available.
- **Fraction 2: Reducible (Bound to Iron and Manganese Oxides):**
  - Extract the residue from step 1 with a reducing agent (e.g., 0.5 M hydroxylamine hydrochloride at a controlled pH). This releases metals associated with Fe and Mn oxides.

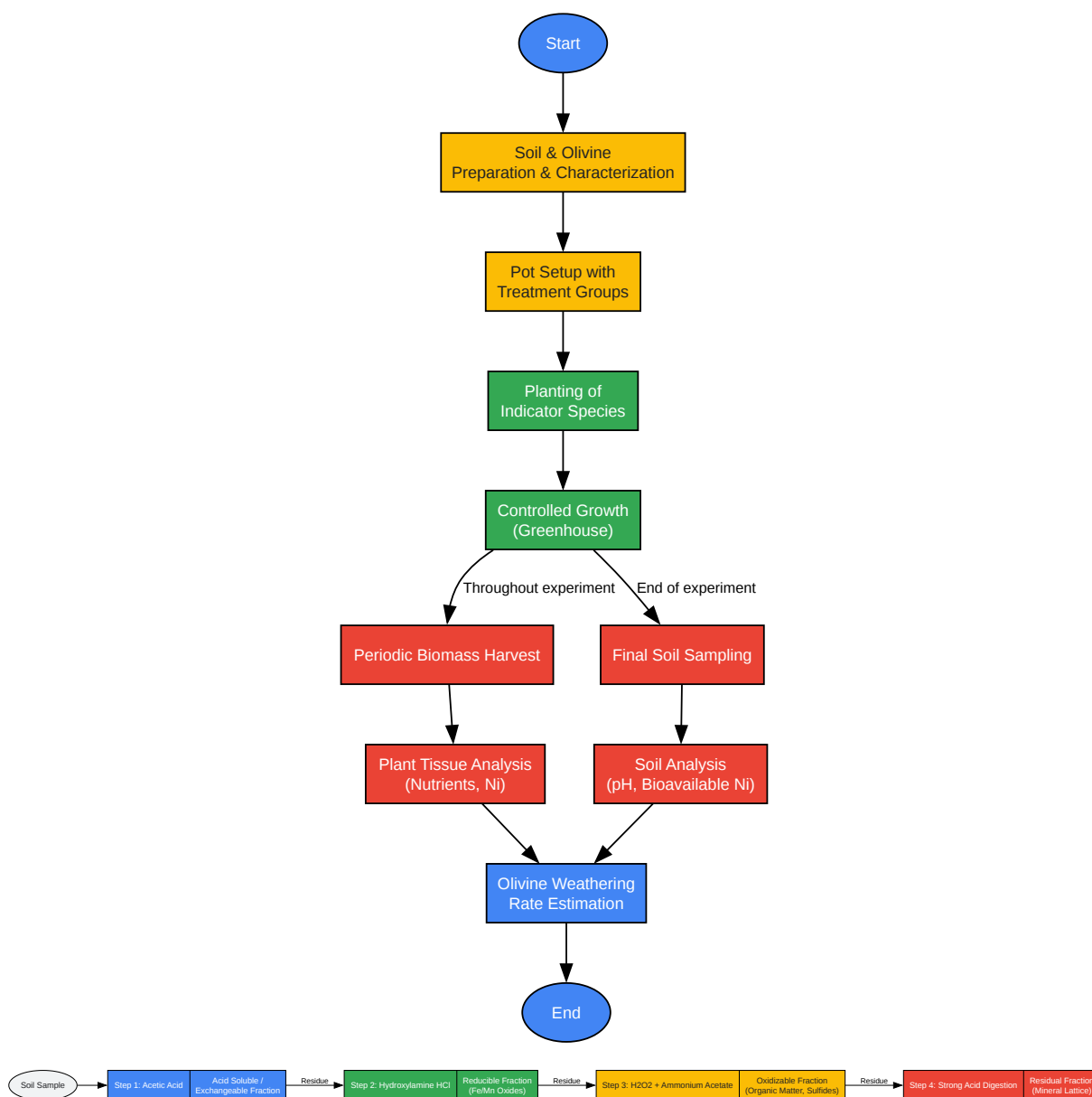
- Fraction 3: Oxidizable (Bound to Organic Matter and Sulfides):
  - Extract the residue from step 2 with an oxidizing agent (e.g., hydrogen peroxide followed by ammonium acetate). This targets metals bound to organic matter and sulfides.
- Fraction 4: Residual:
  - Digest the remaining solid residue with strong acids (e.g., aqua regia). This fraction represents metals incorporated into the crystal lattice of minerals.
- Analysis:
  - Analyze the extract from each step for the concentration of the target heavy metal (e.g., nickel) using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

## Visualizing Environmental Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the environmental risks of **olivine** applications.







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- To cite this document: BenchChem. [A Comparative Guide to the Environmental Risks of Olivine Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252735#comparing-the-environmental-risks-of-different-olivine-applications]

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